molecular formula C19H18N2O2 B2418424 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide CAS No. 149167-36-2

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

Cat. No. B2418424
CAS RN: 149167-36-2
M. Wt: 306.365
InChI Key: GOYJKJWZABKDJP-UHFFFAOYSA-N
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Description

Indole is a heterocyclic compound that is widely distributed in both natural and synthetic compounds. It contains a benzene ring fused with a pyrrole ring . Indole derivatives display a wide range of biological activities, which is exemplified by tryptophan, an amino acid; serotonin and melatonin, hormones; indomethacin, the anti-inflammatory drug; LSD, the psychotropic drug and vinblastine, an anti-tumor agent .


Synthesis Analysis

The synthesis of indole derivatives has long been a topic of fundamental interest to organic and medicinal chemists . A common method for synthesizing indole derivatives involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and EI-MS .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure and functional groups. For example, they are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Anticancer Properties

Indole derivatives have garnered significant attention due to their potential as anticancer agents. “2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide” may exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, or inhibiting specific enzymes involved in tumor growth. Researchers are actively investigating its efficacy against various cancer types, including breast, lung, and colon cancers .

Antimicrobial Activity

Indoles possess inherent antimicrobial properties. This compound could be explored as a novel antimicrobial agent against bacteria, fungi, and viruses. Its mechanism of action might involve disrupting microbial membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis .

Neuroprotective Potential

Indole derivatives often exhibit neuroprotective effects. Researchers are interested in evaluating whether “2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide” can protect neurons from oxidative stress, inflammation, or excitotoxicity. Such neuroprotection could be valuable in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Analgesic and Anti-Inflammatory Properties

Indoles may act as analgesics by modulating pain pathways. Investigating the compound’s ability to alleviate pain and reduce inflammation could lead to novel therapeutic strategies for chronic pain management .

Metabolic Disorders

Given its structural features, “2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide” might influence metabolic pathways. Researchers could explore its impact on glucose metabolism, lipid regulation, or insulin sensitivity, potentially benefiting individuals with diabetes or obesity .

Psychopharmacological Effects

Indole derivatives often interact with neurotransmitter systems. Studying the compound’s effects on serotonin, dopamine, or other receptors could reveal its potential as an antidepressant, anxiolytic, or antipsychotic agent .

Drug Development

Finally, this compound could serve as a valuable scaffold for designing new drugs. Medicinal chemists might modify its structure to enhance specific properties, optimize pharmacokinetics, or target specific biological pathways .

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Selvam, P., Murugan, R., & Kumaravel, G. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-9. Link MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives with Neuroprotective Properties. Molecules, 27(21), 7462. Link

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure and functional groups. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information about a particular compound .

Future Directions

The future directions in the research of indole derivatives involve the synthesis of novel indole derivatives and their evaluation for various biological activities. Due to their dynamic properties, they have been placed in a unique platform of nitrogenous heterocyclic compounds and enhance the interest of scientists all over the world towards the preparation of novel indole derivatives .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(16-13-21-17-11-5-4-10-15(16)17)19(23)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,21H,6,9,12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYJKJWZABKDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330887
Record name 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

CAS RN

149167-36-2
Record name 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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